1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine
描述
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-22-16-7-5-15(6-8-16)17-11-13-19(14-12-17)23(20,21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDUHUXWZGZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Sulfonylation of Piperazine Derivatives
The most direct route to 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine involves sulfonylation of 1-(4-methoxyphenyl)piperazine using piperidine-1-sulfonyl chloride. This method leverages the nucleophilic nature of the piperazine nitrogen to introduce the sulfonyl group.
Procedure :
-
Reaction Setup : 1-(4-Methoxyphenyl)piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Sulfonylation : Piperidine-1-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base to scavenge HCl.
-
Stirring : The reaction proceeds at room temperature for 12–16 hours.
-
Workup : The mixture is washed with water, and the organic layer is dried over Na₂SO₄.
-
Purification : The crude product is recrystallized from ethyl acetate to yield the target compound .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Reaction Time | 12–16 hours |
| Purification Method | Recrystallization |
Condensation and Cyclization of Haloethyl Intermediates
This method, adapted from posaconazole intermediate synthesis , involves constructing the piperazine ring de novo through condensation of N,N-bis(2-haloethyl) derivatives with 4-methoxyaniline .
Procedure :
-
Starting Materials : N,N-Bis(2-chloroethyl)-4-nitroaniline and 4-methoxyaniline are combined in a polar aprotic solvent (e.g., DMF).
-
Cyclization : Sodium hydroxide (2.0 equiv) is added, and the mixture is heated to 100°C for 24 hours.
-
Nitro Reduction : The intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is catalytically hydrogenated (H₂, Pd/C) to reduce the nitro group.
-
Sulfonylation : The resulting amine undergoes sulfonylation with piperidine-1-sulfonyl chloride as described in Method 1 .
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Yield | 85–88% |
| Hydrogenation Yield | 90–93% |
| Total Yield | 68–72% |
Knoevenagel Condensation-Mediated Approach
Inspired by cinnamide derivative synthesis , this route employs a Knoevenagel condensation to introduce the sulfonyl moiety indirectly.
Procedure :
-
Acid Chloride Formation : (E)-3-(4-Methoxyphenyl)acrylic acid is treated with thionyl chloride to form the corresponding acid chloride.
-
Amidation : The acid chloride reacts with 1-(piperidin-1-ylsulfonyl)piperazine in acetone with triethylamine as a base.
-
Cyclization : The intermediate undergoes thermal cyclization to form the target compound .
Key Data :
| Parameter | Value |
|---|---|
| Condensation Yield | 65–70% |
| Cyclization Yield | 80–85% |
| Overall Yield | 52–60% |
Catalytic Hydrogenation of Nitro Intermediates
A nitro-group reduction strategy, as outlined in posaconazole synthesis , is adapted here for functional group interconversion.
Procedure :
-
Nitro Intermediate Synthesis : 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is prepared via Method 2.
-
Hydrogenation : Catalytic hydrogenation (H₂, 50 psi, Pd/C, THF) reduces the nitro group to an amine.
-
Sulfonylation : The amine is sulfonylated with piperidine-1-sulfonyl chloride.
Key Data :
| Parameter | Value |
|---|---|
| Reduction Yield | 90–95% |
| Overall Yield | 70–75% |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfonylation | 75–82 | 12–16 h | High | Moderate |
| Condensation/Cyclization | 68–72 | 48 h | Moderate | Low |
| Knoevenagel Approach | 52–60 | 36 h | Low | High |
| Hydrogenation | 70–75 | 24 h | High | Moderate |
Key Findings :
-
Sulfonylation (Method 1) is the most straightforward and scalable route, ideal for industrial applications.
-
Condensation/Cyclization (Method 2) offers moderate yields but requires multi-step purification.
-
Hydrogenation (Method 4) balances yield and scalability but depends on nitro intermediate availability .
Characterization and Quality Control
Critical analytical data for 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine:
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine and piperidine), 1.60–1.45 (m, 6H, piperidine-CH₂) .
-
Melting Point : 195–196°C (recrystallized from ethyl acetate) .
Purity Assessment :
Industrial-Scale Optimization
For large-scale production, Method 1 is preferred due to its simplicity. Key optimizations include:
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 1-(4-Hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine.
Reduction: Formation of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylthio)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance its binding affinity, while the sulfonyl piperazine moiety can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substitutents
Piperazine derivatives with substituted aryl groups at the 1- or 4-positions exhibit significant differences in physicochemical and biological properties. Key examples include:
Key Observations:
- Positional Isomerism: The substitution pattern of the methoxyphenyl group (e.g., 2- vs. 4-methoxy) significantly impacts biological activity. For instance, 4-methoxy derivatives (e.g., compound 17) show antimicrobial activity , while 2-methoxy analogues (e.g., p-MPPI) act as serotonin receptor antagonists .
- Sulfonyl vs. This may improve metabolic stability but reduce membrane permeability .
生物活性
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine (CAS No. 942033-68-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine core, a methoxyphenyl group, and a sulfonyl moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine is characterized by:
- Molecular Formula: C₁₆H₂₅N₃O₃S
- Molecular Weight: 339.5 g/mol
- InChI Key: TZBDUHUXWZGZCF-UHFFFAOYSA-N
This compound is notable for its ability to interact with various biological targets due to the presence of functional groups that enhance its binding affinity and solubility.
The biological activity of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine is primarily attributed to its interaction with specific receptors and enzymes. The methoxyphenyl group increases binding affinity, while the sulfonyl piperazine moiety plays a crucial role in modulating solubility and stability. Research indicates that this compound may act as a ligand for various receptors involved in neurological and inflammatory pathways.
Anticancer Activity
Studies have demonstrated the anticancer potential of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine, particularly against breast cancer cell lines. In vitro assays have shown that this compound exhibits significant cytotoxic effects on MCF-7 and MDA-MB-231 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In preclinical models, it has shown the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.
Neuropharmacological Effects
Preliminary studies indicate that 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine may possess neuroprotective properties. Its interaction with neurotransmitter receptors could offer insights into treating neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-4-(piperidin-1-yl)piperazine | Lacks sulfonyl group | Reduced potency in receptor binding |
| 1-(4-Methoxyphenyl)-4-(morpholin-1-ylsulfonyl)piperazine | Morpholine instead of piperidine | Altered pharmacokinetics |
| 1-(4-Methoxyphenyl)-4-(piperidin-1-ylthio)piperazine | Thioether modification | Potentially different bioactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study conducted on breast cancer cell lines showed that treatment with varying concentrations of the compound resulted in significant cell death compared to controls. The combination with doxorubicin enhanced cytotoxic effects, indicating potential for combination therapies .
- Inflammatory Response : In animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a robust anti-inflammatory response .
- Neuroprotective Effects : Research focusing on neuroprotection highlighted that the compound could inhibit neuronal apoptosis induced by oxidative stress, showcasing its potential in treating neurodegenerative diseases .
常见问题
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a piperazine core with sulfonyl and aryl groups. A general approach includes:
Sulfonylation : Reacting piperazine with a sulfonyl chloride (e.g., piperidin-1-ylsulfonyl chloride) in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to control pH .
Aryl Substitution : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
- Optimization : Yield and purity depend on temperature (often 0–25°C), solvent polarity, and stoichiometric ratios. For example, using anhydrous DCM and slow reagent addition minimizes side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirms structural integrity (e.g., H NMR signals for methoxy protons at ~3.8 ppm and piperazine CH groups at 2.4–3.5 ppm) .
- HPLC : Assesses purity (>95% recommended for pharmacological studies) .
- Elemental Analysis : Validates molecular formula (e.g., CHNOS) with ≤0.4% deviation from calculated values .
Q. What safety precautions are necessary when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
- Approach :
- Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) and evaluate binding affinity to targets like serotonin or dopamine receptors .
- Meta-Analysis : Cross-reference datasets from independent studies to identify outliers. For example, discrepancies in IC values may arise from assay conditions (e.g., pH, cell lines) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methods :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to increase plasma half-life .
Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?
- Workflow :
Docking Simulations : Use software like AutoDock Vina to predict binding modes to tyrosine kinases (e.g., EGFR, VEGFR).
QSAR Modeling : Correlate electronic (e.g., Hammett constants) or steric parameters with inhibitory activity .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
